5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide
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Overview
Description
5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a methyl group at the 5-position, a p-tolyl group at the 1-position, and a carbohydrazide group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide typically involves the cyclocondensation of appropriate hydrazine derivatives with β-diketones or β-keto esters. One common method includes the reaction of p-tolylhydrazine with ethyl acetoacetate, followed by the addition of hydrazine hydrate to form the carbohydrazide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally benign is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole-4-carboxylic acids.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: Pyrazole-4-carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the carbohydrazide group at the 4-position enhances its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)pyrazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-3-5-10(6-4-8)16-9(2)11(7-14-16)12(17)15-13/h3-7H,13H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDCCJMGQXRSSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405354 |
Source
|
Record name | 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618092-44-7 |
Source
|
Record name | 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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